rac-tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate, cis
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Overview
Description
rac-tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate, cis is a chemical compound with the molecular formula C10H19N3O4 and a molecular weight of 245.28 g/mol . It is a derivative of oxolane and contains a hydrazinecarbonyl group, making it an interesting compound for various chemical and biological studies.
Preparation Methods
The synthesis of rac-tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate, cis involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with an oxolane derivative under specific conditions to introduce the hydrazinecarbonyl group . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. The product is then purified using techniques like column chromatography to achieve the desired purity.
Chemical Reactions Analysis
rac-tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The hydrazinecarbonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
rac-tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate, cis has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate, cis involves its interaction with specific molecular targets. The hydrazinecarbonyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
rac-tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate, cis can be compared with similar compounds such as:
tert-butyl ((3S,5R)-5-hydroxypiperidin-3-yl)carbamate: This compound has a similar carbamate structure but differs in the presence of a piperidine ring instead of an oxolane ring.
tert-butyl (2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate: This compound contains a pyrrolidine ring and an amino group, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific oxolane ring and hydrazinecarbonyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19N3O4 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydrazinecarbonyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(15)12-6-4-5-16-7(6)8(14)13-11/h6-7H,4-5,11H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
ZVDPDKRBBAYCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1C(=O)NN |
Origin of Product |
United States |
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